2-(2-Methoxyphenyl)thiazolidine
Overview
Description
2-(2-Methoxyphenyl)thiazolidine is a compound with the molecular formula C10H13NOS . It’s a derivative of thiazolidine, a five-membered heterocyclic compound with sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine derivatives, including this compound, can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered thiazolidine ring attached to a methoxyphenyl group . The presence of sulfur in the ring enhances the compound’s pharmacological properties .Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions. For instance, they can react with 1,2-aminothiols and aldehydes to form a thiazolidine product that remains stable and does not require any catalyst .Scientific Research Applications
Medicinal Importance and Structural Characterization
2-(2-Methoxyphenyl)thiazolidine, referred to as 2mmpT in some studies, is noted for its medicinal significance. The thiazolidine ring, a crucial part of the compound, is also an active part of penicillin. Research has delved into the synthesis and crystallization of 2mmpT, revealing its needle-shaped crystal structure. X-ray diffraction techniques have been utilized to determine that the crystal is monoclinic, with specific unit cell parameters. Additionally, IR absorption spectrum analysis has identified characteristic peaks, and proton magnetic resonance (PMR) spectrum studies support the proposed structure of the compound (Raju, Eswaramoorthy, Umarani, & Rajalingam, 1989).
Application in Organic Solar Cells
In the field of organic solar cells (OSCs), a derivative of thiazolidine named (2-thioxo-3-N-(2-methoxyphenyl) thiazolidin-4-one), also known as TH-2, has been synthesized and characterized. This compound exhibits significant potential as an electron donor in OSCs, with studies showing a power conversion efficiency of up to 0.49% when coupled with certain materials. This efficiency is achieved through the absorption range broadening of the OSCs, highlighting the compound's application in renewable energy technologies (Toumi, Khelil, Bernède, Mouchaal, Djafri, Toubal, Hellal, & Cattin, 2015).
Antimicrobial Properties
Thiazolidine derivatives, including variants of this compound, have been synthesized and evaluated for their antimicrobial properties. For instance, some novel thiazolidin-4-ones have been characterized and shown to possess potent antimicrobial activity against various pathogenic strains. This highlights the compound's potential application in the development of new antimicrobial agents (Kavitha, Basappa, Swamy, Mantelingu, Doreswamy, Sridhar, Prasad, & Rangappa, 2006).
Antitumor Growth and Metastasis Agents
In cancer research, certain 2,3-diaryl-4-thiazolidinone derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cell lines. A specific derivative, 2-(3-(arylalkyl amino carbonyl)phenyl)-3-(2-methoxyphenyl)-4-thiazolidinone, has shown promising inhibitory effects on tumor cell proliferation and migration, suggesting its potential as an anticancer agent (Wu, Yu, Yang, Li, Wang, Zhou, Qin, Li, Luo, Yi, Liu, & Chen, 2014).
Catalytic Properties
2-Aryl- and 2-furyl-4-carboxy-1,3-thiazolidines, which include this compound derivatives, have been synthesized and analyzed for their spectral properties and conformation. These compounds have shown significant catalytic properties in reactions such as acetophenone hydrosilylation with diphenylsilane. The nature and position of substituents in the thiazolidine ring have been found to influence their effectiveness as catalysts (Skvortsov, Uvarov, Vekki, Studentsov, & Skvortsov, 2010).
Mechanism of Action
Target of Action
Thiazolidine derivatives, which include 2-(2-methoxyphenyl)thiazolidine, have been found to exhibit diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds likely interact with a variety of molecular targets.
Mode of Action
Thiazolidinediones, a class of compounds containing a thiazolidine ring, act by activating peroxisome proliferator-activated receptors (ppars), specifically pparγ . This activation leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation
Biochemical Pathways
Thiazolidinediones, which may share similar properties with this compound, are known to affect the insulin signaling pathway . They increase insulin sensitivity in adipose tissue, muscle, and to a lesser extent, the liver, leading to increased glucose utilization and decreased glucose production .
Pharmacokinetics
Thiazolidine derivatives have been reported to have improved selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives have been reported to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . These effects suggest that this compound may have similar impacts at the molecular and cellular level.
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenyl)-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPJOKSJGDFDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961209 | |
Record name | 2-(2-Methoxyphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40790-78-1 | |
Record name | Thiazolidine, 2-(o-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040790781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methoxyphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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